

AS1842856: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: AS1842856

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Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1, **AS1842856** effectively blocks its transcriptional activity, leading to a range of biological effects.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of **AS1842856**. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts. Notably, recent studies have revealed that **AS1842856** also exhibits off-target activity as a direct inhibitor of glycogen synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

Chemical Structure and Physicochemical Properties

AS1842856, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [7] |
| CAS Number | 836620-48-5 | [3] |
| Molecular Formula | C ₁₈ H ₂₂ FN ₃ O ₃ | [3] |
| Molecular Weight | 347.38 g/mol | [7] |
| SMILES | <chem>CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O</chem> | [7] |
| InChI | InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | [7] |
| Solubility | Soluble in DMSO (up to 5 mg/mL) | [7] |
| Storage | Store at -20°C | [2] |

Biological Activity and Quantitative Data

AS1842856 is a cell-permeable inhibitor that potently blocks the transcriptional activity of Foxo1 with an IC₅₀ of 33 nM.[7] It demonstrates selectivity for Foxo1 over other Foxo isoforms, such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8] Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

In Vitro Activity

| Target/Process | Cell Line | Assay | IC ₅₀ / Effect | Reference |
|----------------------------------|------------------------------------|---------------------------|--|-----------|
| Foxo1 | HepG2 | Luciferase Reporter Assay | 33 nM | [7] |
| Foxo3a | HepG2 | Luciferase Reporter Assay | > 1 μ M | [2] |
| Foxo4 | HepG2 | Luciferase Reporter Assay | > 1 μ M | [2] |
| Foxo1-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 70% inhibition at 100 nM | [7] |
| Foxo3-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 3% inhibition at 100 nM | [2] |
| Foxo4-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 20% inhibition at 100 nM | [2] |
| PEPCK mRNA | Fao rat hepatoma | qRT-PCR | IC ₅₀ = 37 nM | [7] |
| G6Pase mRNA | Fao rat hepatoma | qRT-PCR | IC ₅₀ = 130 nM | [7] |
| Glucose Production | Fao rat hepatoma | Glucose Assay | IC ₅₀ = 43 nM | [7] |
| GSK3 β | - | In vitro kinase assay | IC ₅₀ = 8.2 nM | [9] |
| Adipogenesis | 3T3-L1 | Oil Red O staining | Almost complete suppression at 1.0 μ M | [8] |
| Apoptosis | Glioblastoma & Breast Cancer Cells | Annexin V/PI Staining | Increased apoptosis at 1 μ M | [10] |

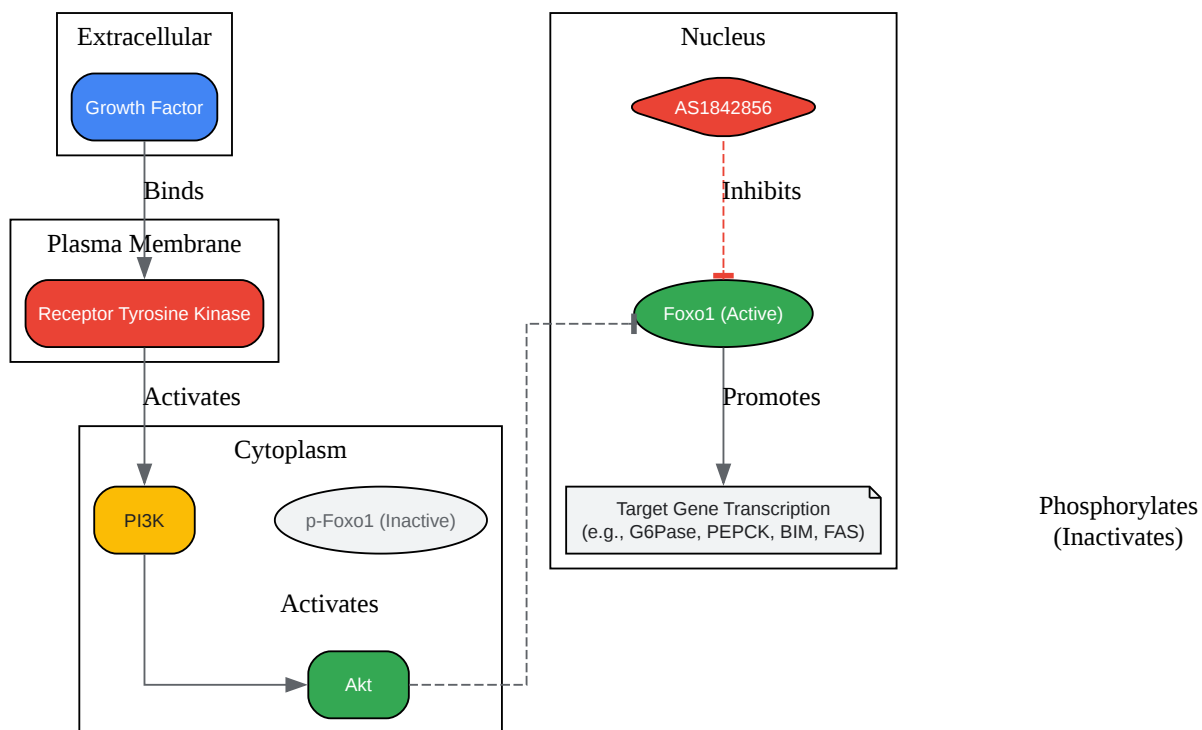
In Vivo Activity

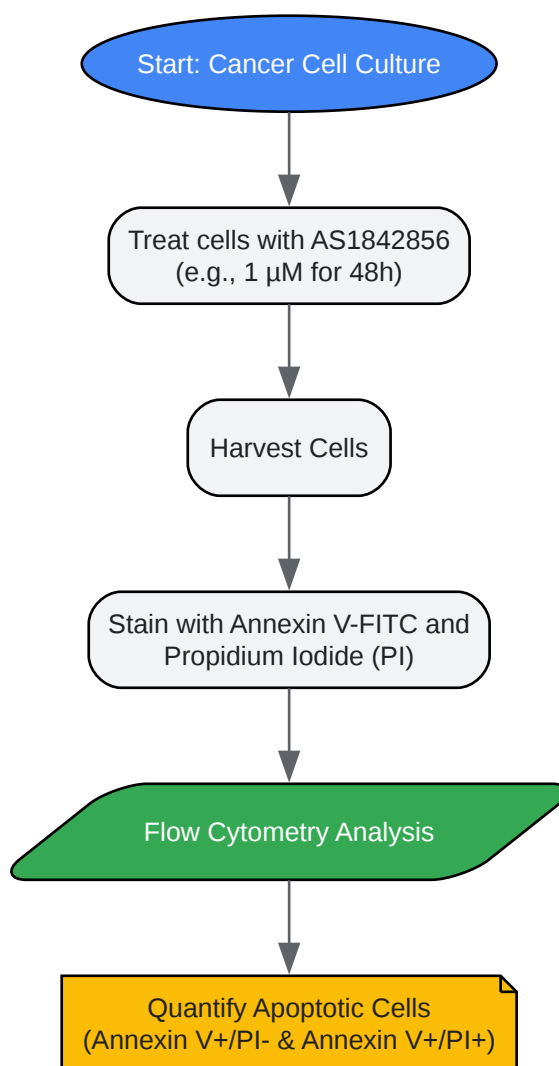
| Animal Model | Treatment | Effect | Reference |
|-----------------------|-----------------|---|-----------|
| Diabetic db/db mice | 100 mg/kg, p.o. | Drastic decrease in fasting plasma glucose | [3] |
| Normal and db/db mice | 100 mg/kg, p.o. | Suppression of pyruvate-induced hyperglycemia | [3] |

Signaling Pathways and Experimental Workflows

AS1842856 Inhibition of the PI3K/Akt/Foxo1 Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the phosphorylation and inactivation of Foxo1. **AS1842856** directly binds to the unphosphorylated, active form of Foxo1 in the nucleus, preventing its transcriptional activity and subsequent downstream effects on gluconeogenesis and apoptosis.





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References

- 1. Targeting FoxO1 with AS1842856 suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel forkhead box O1 inhibitors for treating type 2 diabetes: improvement of fasting glycemia in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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